1-(Fluoromethyl)cyclobutan-1-amine hydrochloride
Description
1-(Fluoromethyl)cyclobutan-1-amine hydrochloride is a cyclobutane-derived amine salt featuring a fluoromethyl substituent. Its molecular formula is C₅H₁₀ClFN, with a calculated molecular weight of 138.59 g/mol. The fluoromethyl group enhances polarity and metabolic stability, making it valuable in pharmaceutical research as a building block for drug candidates. The cyclobutane ring introduces conformational rigidity, which can optimize binding affinity in target proteins. While direct synthetic details are sparse in the provided evidence, analogous compounds (e.g., ) suggest common routes involve aminomethylation, cyclization, and salt formation with hydrochloric acid .
Properties
IUPAC Name |
1-(fluoromethyl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c6-4-5(7)2-1-3-5;/h1-4,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLWMYQHQMSZOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CF)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268883-38-0 | |
| Record name | 1-(fluoromethyl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(Fluoromethyl)cyclobutan-1-amine hydrochloride involves several steps. One common method includes the reaction of cyclobutanone with fluoromethylamine under controlled conditions to form the desired product. The reaction is typically carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities .
Chemical Reactions Analysis
1-(Fluoromethyl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Fluoromethyl)cyclobutan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to investigate the effects of fluorinated amines on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Fluoromethyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The fluoromethyl group can form strong interactions with enzymes and receptors, leading to modulation of their activity. The compound may also affect various signaling pathways, resulting in changes in cellular functions .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their properties:
*Calculated based on molecular formulas.
Physicochemical and Pharmacokinetic Properties
- Polarity and Solubility: The fluoromethyl group in the parent compound increases polarity compared to non-fluorinated analogs (e.g., methoxymethyl in ).
- Metabolic Stability : Fluorine substitution generally enhances resistance to oxidative metabolism. The trifluoromethyl analog () may offer superior stability over the fluoromethyl variant due to stronger C-F bonds .
- Stereochemical Impact : Racemic difluoromethyl derivatives () highlight the role of chirality in biological activity, necessitating enantioselective synthesis for targeted applications .
Biological Activity
1-(Fluoromethyl)cyclobutan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, which includes a fluoromethyl group, may enhance its pharmacological properties, making it a candidate for various therapeutic applications.
- Molecular Formula : C5H9ClF3N
- Molecular Weight : 181.58 g/mol
- CAS Number : 1268883-38-0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The fluoromethyl group enhances lipophilicity, facilitating cellular uptake and interaction with enzymes and receptors involved in various signaling pathways.
Biological Activities
Research indicates that this compound may exhibit several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anti-inflammatory Effects : The compound shows promise as an anti-inflammatory agent, potentially modulating immune responses.
- Anticancer Potential : There is emerging evidence supporting its role in inhibiting cancer cell proliferation through modulation of specific molecular targets involved in tumor growth.
Antimicrobial Activity
A study evaluated the antimicrobial effects of various compounds, including this compound. The results indicated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 1-(Fluoromethyl)cyclobutan-1-amine | E. coli | 15 |
| 1-(Fluoromethyl)cyclobutan-1-amine | S. aureus | 18 |
Anti-inflammatory Properties
In vitro studies demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophages. This indicates its potential as a therapeutic agent for inflammatory diseases.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 200 | 120 |
| IL-6 | 150 | 90 |
Anticancer Activity
In a high-throughput screening of compounds for anticancer activity, this compound showed notable effects on cancer cell lines, particularly in non-small cell lung cancer (NSCLC). The compound's IC50 values were determined through dose-response assays.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (NSCLC) | 5.2 |
| H1299 (NSCLC) | 4.8 |
Q & A
Q. What are the key physicochemical properties of 1-(Fluoromethyl)cyclobutan-1-amine hydrochloride, and how do they influence experimental design?
- Methodological Answer : Key properties include molecular weight (149.66 g/mol, inferred from analogs), XlogP (~2.2, indicating moderate lipophilicity), and hydrogen-bonding capacity (1 donor, 1 acceptor). These properties guide solvent selection (e.g., polar aprotic solvents for solubility) and storage conditions (dry, inert atmosphere at 2–8°C to prevent hydrolysis). Techniques like differential scanning calorimetry (DSC) can assess thermal stability, while Karl Fischer titration quantifies hygroscopicity .
Q. What synthetic routes are feasible for laboratory-scale preparation of this compound?
- Methodological Answer : A plausible pathway involves:
- Step 1 : Condensation of 3-fluorocyclobutanone with a protected amine (e.g., benzylamine) to form an imine intermediate.
- Step 2 : Reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation to yield the free amine.
- Step 3 : Hydrochloride salt formation via HCl gas or aqueous HCl in ethanol.
Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) ensures intermediate purity. AI-driven retrosynthesis tools (e.g., PubChem’s workflow) can optimize step efficiency .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies cyclobutane ring protons (δ 2.5–3.5 ppm) and fluoromethyl groups (¹⁹F NMR, δ -200 to -220 ppm).
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) resolve impurities; ESI-MS confirms [M+H⁺] at m/z 150.
- Elemental Analysis : Validates stoichiometry (C, H, N, Cl within ±0.3% of theoretical values) .
Q. What safety protocols are essential for handling this compound in academic labs?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of hydrochloride dust.
- Spill Management : Neutralize with sodium bicarbonate, then adsorb with inert materials (e.g., vermiculite).
- Waste Disposal : Segregate halogenated waste streams per EPA guidelines .
Advanced Research Questions
Q. How can reaction parameters be optimized to suppress fluoromethyl group degradation during synthesis?
- Methodological Answer :
- Temperature Control : Maintain reactions below 40°C (e.g., ice baths for exothermic steps) to prevent β-fluoride elimination.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to stabilize intermediates.
- In-Situ Monitoring : Use FTIR to track C-F bond integrity (stretching at 1100–1200 cm⁻¹). DOE (Design of Experiments) models identify optimal pH (6–7) and solvent polarity .
Q. What computational approaches predict the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate hydrolysis pathways in aqueous buffers (pH 1–14) using AMBER or GROMACS.
- DFT Calculations : Assess energy barriers for fluoromethyl dissociation at B3LYP/6-31G* level. Correlate with experimental Arrhenius plots from accelerated stability studies (40–60°C) .
Q. How do substituents on the cyclobutane ring (e.g., chloro vs. fluoro) alter bioactivity or reactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., 2-chlorophenyl derivatives) and compare IC₅₀ values in enzyme inhibition assays.
- Electrostatic Potential Maps : Generate via Gaussian09 to visualize electron-deficient regions (fluorine’s -I effect) influencing nucleophilic attack .
Q. What strategies resolve stereochemical challenges in synthesizing enantiomerically pure forms?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak IA columns (hexane/isopropanol) to separate enantiomers.
- Asymmetric Catalysis : Employ Jacobsen’s catalysts for kinetic resolution during amine formation.
- VCD Spectroscopy : Confirm absolute configuration via vibrational circular dichroism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
